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molecular formula C11H8ClNO B1433792 Ethanone, 1-(2-chloro-8-quinolinyl)- CAS No. 1453798-46-3

Ethanone, 1-(2-chloro-8-quinolinyl)-

Cat. No. B1433792
M. Wt: 205.64 g/mol
InChI Key: IXLOXZIOTKCQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

To a solution of 8-bromo-2-chloroquinoline (Biofine International, Vancouver, BC; 10.0 g, 41.2 mmol) in 200 mL THF in a dry ice/acetone bath was added nBuLi solution (2.5 M in hexanes; 18.14 ml, 45.4 mmol) slowly (dropwise) via addition funnel such that the internal temperature did not exceed −72° C. After 15 min, N-methoxy-N-methylacetamide (Aldrich; 5.05 ml, 49.5 mmol) was added via syringe such that the internal temperature did not exceed −72° C. The dry ice/acetone bath was removed and the reaction was quenched with 200 mL saturated aq. NH4Cl and diluted with 300 mL Et2O. The organic layer was washed 1× brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The material was treated with DCM and purified by silica gel chromatography (240 g column) using 0-20% EtOAc/hexanes until less polar impurities elute, then 20-40% EtOAc/hexanes to elute desired material. Fractions were combined and concentrated to give 1-(2-chloroquinolin-8-yl)ethanone (3.63 g, 17.65 mmol, 43% yield) as a peach-colored solid: 1H NMR (400 MHz, CDCl3) δ ppm 8.16 (1H, d, J=8.6 Hz), 8.06 (1H, dd, J=7.2, 1.6 Hz), 7.96 (1H, dd, J=8.0, 1.6 Hz), 7.59-7.66 (1H, m), 7.46 (1H, d, J=8.6 Hz), 2.98 (3H, s). m/z (ESI, +ve) 206.0 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18.14 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:12])[CH:8]=[CH:7]2.[Li]CCCC.CON(C)[C:21](=[O:23])[CH3:22]>C1COCC1>[Cl:12][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([C:21](=[O:23])[CH3:22])[CH:3]=[CH:4][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=NC12)Cl
Name
Quantity
18.14 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.05 mL
Type
reactant
Smiles
CON(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel such that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not exceed −72° C
CUSTOM
Type
CUSTOM
Details
did not exceed −72° C
CUSTOM
Type
CUSTOM
Details
The dry ice/acetone bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 200 mL saturated aq. NH4Cl
ADDITION
Type
ADDITION
Details
diluted with 300 mL Et2O
WASH
Type
WASH
Details
The organic layer was washed 1× brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The material was treated with DCM
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (240 g column)
WASH
Type
WASH
Details
elute
WASH
Type
WASH
Details
20-40% EtOAc/hexanes to elute desired material
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.65 mmol
AMOUNT: MASS 3.63 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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